Superior Catalytic Activity and Polymer Branching Control in Ethylene Polymerization vs. 2,6-Dimethylphenyl and Other Analogs
In a comparative study of axial-phenyl-constrained bis(imino)acenaphthene-nickel precatalysts for ethylene polymerization, the precatalyst bearing the 2,6-diisopropylphenyl N-aryl group (Ni2) demonstrated a catalytic activity of 4.52 × 10^6 g PE·mol(Ni)^-1·h^-1 even at 100 °C, a temperature at which many analogs deactivate [1]. This performance was superior to the benchmark Brookhart catalyst and other analogs with 2,6-dimethylphenyl or 2,4,6-trimethylphenyl substituents. The resultant polyethylene exhibited a high strain value of >1000% and stress of >10 MPa, indicative of a high-value elastomeric material with controlled branching [1].
| Evidence Dimension | Catalytic activity (ethylene polymerization) |
|---|---|
| Target Compound Data | 4.52 × 10^6 g PE·mol(Ni)^-1·h^-1 |
| Comparator Or Baseline | Benchmark Brookhart nickel precatalyst (activity not specified at 100°C) and other analogs (2,6-dimethylphenyl, 2,4,6-trimethylphenyl) |
| Quantified Difference | Achieved 4.52 × 10^6 g PE·mol(Ni)^-1·h^-1 at 100°C; enhanced thermostability and polymer mechanical properties compared to analogs |
| Conditions | Ethylene polymerization at 100 °C using EASC as cocatalyst |
Why This Matters
This data directly informs procurement decisions for high-temperature industrial polymerization processes where catalyst thermal stability and polymer product performance are critical cost and quality drivers.
- [1] Wang, Q., Zhang, Q., et al. (2024). Axial-phenyl-constrained bis(imino)acenaphthene-nickel precatalysts enhance ethylene polymerization. Polymer Chemistry, 15(48), 4993-5006. View Source
